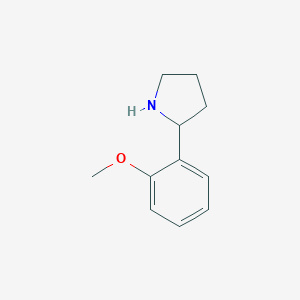

2-(2-Methoxyphenyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7,10,12H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRDQQWHCNKVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394254 | |

| Record name | 2-(2-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103857-96-1 | |

| Record name | 2-(2-methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine

This technical guide provides a comprehensive overview and a detailed experimental protocol for the asymmetric synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine, a valuable chiral building block in pharmaceutical and agrochemical research. The synthesis is based on a highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization and removal of the chiral auxiliary.

Introduction

Chiral 2-arylpyrrolidines are significant structural motifs found in a wide range of biologically active compounds and are crucial intermediates in the development of new therapeutic agents. The precise control of stereochemistry at the C2 position of the pyrrolidine ring is often critical for pharmacological activity. This guide details a robust and highly stereoselective method for the preparation of the (S)-enantiomer of 2-(2-methoxyphenyl)pyrrolidine.

The described synthetic strategy employs a chiral sulfinamide auxiliary to direct the stereochemical outcome of the key bond-forming step. This approach is known for its high yields and excellent enantioselectivities across a range of substrates.[1][2]

Synthetic Pathway Overview

The synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine is accomplished via a three-step sequence starting from commercially available 4-chlorobutanal and (R)-tert-butanesulfinamide. The key steps are:

-

Formation of the Chiral N-sulfinyl Imine: Condensation of 4-chlorobutanal with (R)-tert-butanesulfinamide.

-

Diastereoselective Grignard Addition: Reaction of the N-sulfinyl imine with 2-methoxyphenylmagnesium bromide.

-

Cyclization and Deprotection: In-situ cyclization to the N-sulfinyl pyrrolidine followed by acidic removal of the tert-butanesulfinyl group to yield the final product.

Caption: Synthetic pathway for (S)-2-(2-Methoxyphenyl)pyrrolidine.

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the synthesis of various 2-arylpyrrolidines using the described method. These data illustrate the general efficacy of the synthetic protocol.

| Entry | Aryl Group | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 85 | >99:1 |

| 2 | 4-Methoxyphenyl | 82 | >99:1 |

| 3 | 4-Chlorophenyl | 84 | >99:1 |

| 4 | 2-Thienyl | 78 | >99:1 |

| 5 | 2-Naphthyl | 80 | >99:1 |

Data are representative of the synthesis of analogous 2-arylpyrrolidines as reported in the literature.[1][2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine.

Caption: Experimental workflow for the synthesis.

Materials and Reagents:

-

4-Chlorobutanal

-

(R)-tert-Butanesulfinamide

-

Anhydrous Copper (II) Sulfate (CuSO₄)

-

Titanium (IV) Ethoxide (Ti(OEt)₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methoxyphenylmagnesium bromide (in THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl) in Dioxane

-

Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide

-

To a stirred suspension of anhydrous CuSO₄ (2.0 equiv.) and (R)-tert-butanesulfinamide (1.0 equiv.) in anhydrous CH₂Cl₂ (5 mL/mmol) is added 4-chlorobutanal (1.2 equiv.) and Ti(OEt)₄ (2.0 equiv.).

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then filtered through a pad of Celite, and the filter cake is washed with CH₂Cl₂.

-

The combined filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which is used in the next step without further purification.

Step 2: Synthesis of (R)-N-((S)-2-(2-methoxyphenyl)pyrrolidin-1-yl)-2-methylpropane-2-sulfinamide

-

The crude N-sulfinyl imine from the previous step is dissolved in anhydrous THF (10 mL/mmol) and cooled to -48 °C in a dry ice/acetone bath.

-

A solution of 2-methoxyphenylmagnesium bromide (2.0 equiv.) in THF is added dropwise to the cooled imine solution over 20 minutes.

-

The reaction mixture is stirred at -48 °C for 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature and stirred vigorously for 12 hours to promote cyclization.

-

The aqueous layer is extracted with EtOAc (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-sulfinyl pyrrolidine.

Step 3: Synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine

-

The crude N-sulfinyl pyrrolidine is dissolved in MeOH (5 mL/mmol).

-

A solution of HCl in dioxane (4 M, 3.0 equiv.) is added, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the aqueous solution is basified to pH > 12 with a 2 M NaOH solution.

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford pure (S)-2-(2-Methoxyphenyl)pyrrolidine.

Conclusion

The described protocol provides a reliable and highly stereoselective method for the synthesis of (S)-2-(2-Methoxyphenyl)pyrrolidine. The use of a chiral tert-butanesulfinamide auxiliary ensures excellent control over the stereochemistry of the final product. This methodology is general and can be applied to the synthesis of a variety of other enantioenriched 2-arylpyrrolidines, making it a valuable tool for researchers in drug discovery and development.[1][2][3]

References

- 1. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of 2-(2-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 2-(2-Methoxyphenyl)pyrrolidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information on closely related analogs to provide a broader context for researchers.

Chemical Identity and Physical Properties

This compound, also known as 2-(o-anisyl)pyrrolidine, is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a 2-methoxyphenyl group. Its chemical structure consists of a saturated five-membered nitrogen-containing ring attached to a benzene ring bearing a methoxy group at the ortho position.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-(3-Methoxyphenyl)pyrrolidine (Isomer) | 2-(4-Methoxyphenyl)pyrrolidine (Isomer) | 2-(4-Methoxyphenyl)pyrrolidine HCl |

| Molecular Formula | C₁₁H₁₅NO[1] | C₁₁H₁₅NO[2] | C₁₁H₁₅NO[3] | C₁₁H₁₆ClNO[4] |

| Molecular Weight | 177.24 g/mol [1] | 177.24 g/mol [2] | 177.24 g/mol [3] | 213.7 g/mol [4] |

| CAS Number | 119952-63-3 | 103861-77-4[2] | 74190-66-2[3] | 1049740-97-7[4] |

| Appearance | Not specified | Not specified | Not specified | White crystalline powder[4] |

| Melting Point | Not available | Not available | Not available | 175-178 °C[4] |

| Boiling Point | Not available | 280 °C (predicted)[2] | Not available | Not available |

| Density | Not available | 1.024 g/cm³ (predicted)[2] | Not available | Not available |

| Solubility | Not specified | Not specified | Not specified | Moderate aqueous solubility[4] |

| pKa | Not available | Not available | Not available | Not available |

| logP (predicted) | 1.8[1] | Not available | 1.8[3] | ~1.8[4] |

Note: Data for isomers and salts are provided for comparative purposes. "Not available" indicates that experimental data was not found in the searched literature. Predicted values are based on computational models.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 178.12265 | 139.0 |

| [M+Na]⁺ | 200.10459 | 145.3 |

| [M-H]⁻ | 176.10809 | 142.6 |

| [M+NH₄]⁺ | 195.14919 | 158.7 |

| [M+K]⁺ | 216.07853 | 142.3 |

| [M+H-H₂O]⁺ | 160.11263 | 132.0 |

| [M+HCOO]⁻ | 222.11357 | 159.7 |

| [M+CH₃COO]⁻ | 236.12922 | 176.8 |

| [M+Na-2H]⁻ | 198.09004 | 142.9 |

| [M]⁺ | 177.11482 | 135.4 |

| [M]⁻ | 177.11592 | 135.4 |

| Data sourced from PubChemLite.[1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found, general methods for the asymmetric synthesis of 2-arylpyrrolidines have been described in the literature. These methods can likely be adapted for the synthesis of the target compound.

One such approach involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method, upon treatment with a reducing agent like superbogus, followed by acid deprotection, yields (S)- and (R)-2-arylpyrrolidines with high enantiomeric excess[5]. Another general and efficient method for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines involves the highly diastereoselective addition of various Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine[1][4].

A logical workflow for the synthesis of this compound based on these general methods is outlined below.

Caption: General synthetic workflow for 2-arylpyrrolidines.

Potential Biological Activity and Signaling Pathways

Specific pharmacological studies on this compound are scarce in the reviewed literature. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, and derivatives have been explored for a wide range of therapeutic applications.

The broader class of arylcyclohexylamines, which share some structural similarities, are known to interact with various central nervous system targets, including NMDA receptors, dopamine transporters, and opioid receptors. These interactions can lead to anesthetic, analgesic, and stimulant effects[6].

Furthermore, various substituted pyrrolidines have been investigated for their potential to modulate signaling pathways involved in inflammation and cellular stress responses. For instance, some pyrrolidine derivatives have been shown to inhibit Toll-like receptor (TLR) signaling pathways, which play a crucial role in the innate immune system. Other related compounds have been found to activate the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses.

The potential for this compound to interact with these or other signaling pathways remains an area for future investigation. A conceptual diagram illustrating a potential, though unconfirmed, interaction with a generic signaling pathway is presented below.

Caption: Hypothetical signaling pathway interaction.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of 2-arylpyrrolidines, such as those mentioned in Section 3.

General Experimental Workflow for Synthesis and Purification:

Caption: General experimental workflow for synthesis and purification.

Purification would likely involve standard techniques such as column chromatography on silica gel. Characterization would then be carried out using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the final product.

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry and drug development, given the prevalence of the pyrrolidine scaffold in bioactive molecules. However, there is a notable lack of comprehensive experimental data regarding its physical, chemical, and pharmacological properties. This guide has compiled the available information, including predicted data and knowledge from related compounds, to serve as a foundational resource for researchers. Further experimental investigation is required to fully characterize this compound and explore its therapeutic potential.

References

- 1. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Methoxyphenyl)pyrrolidine | C11H15NO - BuyersGuideChem [buyersguidechem.com]

- 3. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-methoxyphenyl)pyrrolidine hydrochloride; CAS No.: 1049740-97-7 [chemshuttle.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

2-(2-Methoxyphenyl)pyrrolidine CAS number and supplier

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)pyrrolidine, a heterocyclic organic compound. Due to the limited publicly available data specific to this molecule, this document summarizes its fundamental chemical properties, identifies commercial suppliers, and extrapolates potential areas of scientific interest based on the broader pharmacology of the pyrrolidine scaffold. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development by highlighting its chemical characteristics and suggesting potential avenues for future investigation.

Chemical Identity and Properties

This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered nitrogen-containing ring (pyrrolidine) attached to a methoxy-substituted phenyl group at the 2-position.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 103857-96-1[1][2][3] | 111953-46-9[4] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO[4] |

| Molecular Weight | 177.24 g/mol | 213.70 g/mol [4] |

| Appearance | Not specified | Not specified |

| Purity | Typically ≥97% | Typically ≥97%[4] |

| Storage | Room temperature[4] | Room temperature[4] |

Commercial Availability

This compound and its hydrochloride salt are available from several chemical suppliers, catering primarily to the research and development market.

Table 2: Sourcing Information for this compound

| Supplier | Product Form | Purity | Contact Information |

| Sigma-Aldrich | Free Base | Not specified | --INVALID-LINK--[1] |

| Parchem | Free Base | Not specified | --INVALID-LINK--[2][3] |

| Acrotein ChemBio Inc. | HCl Salt | 97% | --INVALID-LINK--[4] |

| Santa Cruz Biotechnology, Inc. | HCl Salt | Not specified | --INVALID-LINK-- |

| CP Lab Safety | (R)-enantiomer, Free Base | 98% | --INVALID-LINK-- |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Potential Pharmacological Significance and Areas for Investigation

While direct experimental data on the biological activity of this compound is scarce in peer-reviewed literature, the pyrrolidine moiety is a well-established scaffold in medicinal chemistry, present in numerous biologically active compounds. The structural features of this compound suggest potential interactions with various biological targets.

Neurological Targets

The pyrrolidine ring is a core component of several compounds targeting the central nervous system. For instance, derivatives of pyrrolidine are known to act as ligands for various receptors, including dopamine and opioid receptors. The methoxyphenyl group can also influence receptor affinity and selectivity.

Hypothetical Signaling Pathway Exploration:

Given the structural similarities to known psychoactive compounds, one could hypothesize its potential interaction with dopaminergic or serotonergic pathways. For example, if it were to act as a dopamine reuptake inhibitor, it would increase the concentration of dopamine in the synaptic cleft, leading to enhanced downstream signaling.

Caption: Hypothetical interaction of this compound with the dopaminergic synapse.

Asymmetric Synthesis and Catalysis

Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. The stereocenter at the 2-position of the pyrrolidine ring can provide a chiral environment for stereoselective transformations. Future research could explore the catalytic activity of enantiomerically pure forms of this compound in various organic reactions.

Experimental Protocols: A General Framework

General Synthetic Workflow

The synthesis of 2-substituted pyrrolidines can be achieved through various established methods. A common approach involves the cyclization of a suitable precursor.

Caption: A generalized workflow for the synthesis of this compound.

Biological Screening Workflow

To investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a readily accessible chemical entity with potential for further scientific exploration. While direct biological data is currently lacking, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting pharmacological properties, particularly in the area of neuroscience. Future research should focus on the enantioselective synthesis of this compound and a systematic evaluation of its biological activity against a panel of relevant molecular targets. Such studies will be crucial in unlocking the full potential of this and related pyrrolidine derivatives in drug discovery and development.

References

- 1. Ethers | CymitQuimica [cymitquimica.com]

- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 3. parchem.com [parchem.com]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-(2-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 2-(2-Methoxyphenyl)pyrrolidine. Due to the limited availability of complete, experimentally verified public data for this specific molecule, this document presents a combination of predicted data, analysis of analogous compounds, and standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by offering insights into the structural elucidation of this and related compounds.

Introduction

This compound is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a pyrrolidine ring attached to a methoxy-substituted phenyl group, makes it a potential scaffold for the development of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for the unequivocal identification, purity assessment, and structural analysis of such compounds. This guide focuses on the key spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 178.1226 |

| [M+Na]⁺ | 200.1045 |

| [M-H]⁻ | 176.1080 |

| [M]⁺ | 177.1148 |

M refers to the parent molecule, C₁₁H₁₅NO, with a monoisotopic mass of 177.1154 u.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the pyrrolidine ring.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet | 4H |

| Methoxyphenyl CH | ~4.5 - 4.8 | Triplet/Multiplet | 1H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Pyrrolidine CH₂ (α to N) | ~3.0 - 3.4 | Multiplet | 2H |

| Pyrrolidine CH₂ (β, γ) | ~1.7 - 2.2 | Multiplet | 4H |

| Pyrrolidine NH | Broad singlet | Broad Singlet | 1H |

Note: These are estimated values. Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Aromatic C-O | ~155 - 160 |

| Aromatic C-H | ~110 - 130 |

| Aromatic C (quaternary) | ~130 - 140 |

| Methoxyphenyl CH | ~60 - 65 |

| Methoxy (OCH₃) | ~55 |

| Pyrrolidine CH₂ (α to N) | ~45 - 50 |

| Pyrrolidine CH₂ (β, γ) | ~25 - 35 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (ether) | 1000 - 1300 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Mass Spectrometry (MS)

A high-resolution mass spectrum can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source. Data can be acquired in both positive and negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay.

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, an attenuated total reflectance (ATR) accessory can be used for both liquid and solid samples, which requires minimal sample preparation. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and data interpretation.

Conclusion

This technical guide has provided an overview of the key spectroscopic data for this compound. While a complete, experimentally verified public dataset is not currently available, the presented predicted data, analysis of expected spectral features, and general experimental protocols offer a solid foundation for researchers working with this compound. The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy is essential for the unambiguous structural confirmation and characterization of this compound and its derivatives. It is recommended that researchers undertaking the synthesis of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

References

The Emergence of 2-(2-Methoxyphenyl)pyrrolidine in Asymmetric Organocatalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful and sustainable alternative to traditional metal-based catalysis for the synthesis of chiral molecules. Within this domain, chiral pyrrolidine derivatives have established themselves as a privileged scaffold, capable of inducing high stereoselectivity in a wide array of chemical transformations. This technical guide delves into the core mechanistic principles of 2-(2-methoxyphenyl)pyrrolidine as a promising organocatalyst, providing insights into its mode of action, potential applications, and the underlying principles that govern its catalytic prowess. While specific quantitative data for this particular catalyst remains an emerging area of research, this guide will draw upon the well-established principles of related 2-arylpyrrolidine catalysts to provide a comprehensive overview for researchers and professionals in drug development.

Core Principles of 2-Arylpyrrolidine Organocatalysis

The catalytic activity of 2-substituted pyrrolidines, including the 2-(2-methoxyphenyl) derivative, primarily revolves around two key activation modes: enamine catalysis and iminium ion catalysis . These mechanisms transiently convert carbonyl compounds into more reactive intermediates, facilitating a range of enantioselective transformations.

Enamine Catalysis

In enamine catalysis, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. The 2-aryl substituent plays a crucial role in sterically shielding one face of the enamine, enhancing enantioselectivity.

Iminium Ion Catalysis

Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. The chiral environment provided by the catalyst directs the approach of the nucleophile, again leading to a highly enantioselective outcome.

Mechanistic Pathways in Action

The general catalytic cycles for enamine and iminium ion catalysis mediated by a chiral pyrrolidine catalyst are depicted below. The 2-(2-methoxyphenyl) group is anticipated to play a significant role in establishing the steric environment that dictates the facial selectivity of these reactions.

Key Asymmetric Reactions and Performance Data of Related Catalysts

While specific data for this compound is limited in publicly available literature, the performance of structurally similar 2-arylpyrrolidine and diarylprolinol ether catalysts in key asymmetric reactions provides a strong indication of its potential.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a cornerstone of carbon-carbon bond formation. Organocatalyzed asymmetric Michael additions often exhibit high yields and excellent stereoselectivities. The data presented below is for representative pyrrolidine-based catalysts in the Michael addition of aldehydes to nitroolefins, a common benchmark reaction.

| Catalyst Type | Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 25 | 95 | 95:5 | 99 |

| Prolinamide | Butanal | (E)-Nitropent-1-ene | CH₂Cl₂ | 0 | 92 | 90:10 | 97 |

| Pyrrolidine Sulfonamide | Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | Dioxane | RT | 98 | >99:1 | 98 |

Note: This table presents representative data for related pyrrolidine catalysts to illustrate typical performance and is not specific to this compound.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl motifs, which are prevalent in many natural products and pharmaceuticals. Organocatalytic asymmetric aldol reactions have been extensively studied, with pyrrolidine-based catalysts demonstrating remarkable efficacy.

| Catalyst Type | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 95 | 95:5 | 96 |

| Diarylprolinol Silyl Ether | Acetone | Benzaldehyde | Neat | -20 | 85 | 19:1 | 98 |

| Prolinamide | Cyclopentanone | 4-Chlorobenzaldehyde | Toluene | 0 | 90 | 92:8 | 95 |

Note: This table presents representative data for related pyrrolidine catalysts to illustrate typical performance and is not specific to this compound.

Experimental Protocols: A General Framework

The following are generalized experimental protocols for asymmetric Michael additions and aldol reactions, which can be adapted for use with this compound, subject to optimization.

General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

-

To a stirred solution of the nitroolefin (1.0 equiv) and the chiral pyrrolidine catalyst (0.1 equiv) in an appropriate solvent (e.g., toluene, CH₂Cl₂) at the desired temperature (e.g., 0 °C to room temperature), is added the aldehyde (2.0 equiv).

-

The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis of the purified product.

General Protocol for Asymmetric Aldol Reaction

-

To a stirred solution of the aldehyde (1.0 equiv) and the chiral pyrrolidine catalyst (0.1 equiv) in a suitable solvent (e.g., DMSO, neat) is added the ketone (5.0-10.0 equiv).

-

The reaction mixture is stirred at the appropriate temperature (e.g., -20 °C to room temperature) for the required duration.

-

Reaction progress is monitored by TLC.

-

Once the reaction is complete, it is quenched with a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the aldol product.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or ¹H NMR analysis.

Conclusion and Future Outlook

This compound represents a promising scaffold for the development of novel organocatalysts. Based on the well-established principles of related 2-arylpyrrolidine systems, it is anticipated to be an effective catalyst for a variety of asymmetric transformations, including Michael additions and aldol reactions. The methoxy substituent on the phenyl ring may offer unique electronic and steric properties that could be exploited to achieve high levels of stereocontrol.

Further research is required to fully elucidate the catalytic potential of this compound, including the systematic evaluation of its performance in a broad range of reactions, detailed mechanistic studies, and the development of efficient synthetic routes to its enantiomerically pure forms. Such investigations will undoubtedly contribute to the expanding toolkit of organocatalysis and pave the way for new applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

The Evolution of Aryl-Pyrrolidine Catalysts: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The advent of asymmetric organocatalysis has revolutionized the field of organic synthesis, providing a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, aryl-pyrrolidine derivatives have emerged as a cornerstone, enabling a wide array of stereoselective transformations with remarkable efficiency and precision. This technical guide provides an in-depth exploration of the discovery, history, and application of these pivotal catalysts, offering detailed experimental protocols and a comparative analysis of their performance.

A Historical Perspective: From Proline to Advanced Catalyst Scaffolds

The story of aryl-pyrrolidine catalysts begins with the pioneering work on L-proline as a simple yet effective organocatalyst. In the early 1970s, initial reports by groups at Schering AG and Hoffmann-La Roche laid the groundwork for what would become a renaissance in the field.[1] These early studies demonstrated the potential of proline to catalyze asymmetric aldol reactions, though the full scope and significance of this discovery were not immediately appreciated.[1]

A significant leap forward came in 2000 with the independent work of David MacMillan and Benjamin List, for which they were awarded the Nobel Prize in Chemistry in 2021.[2] MacMillan's group developed chiral imidazolidinone organocatalysts, which operate through the formation of an iminium ion intermediate.[3][4] This activation strategy effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes, enhancing their reactivity in a variety of transformations, including the first highly enantioselective organocatalytic Diels-Alder reaction.[3][5]

Contemporaneously, the groups of Karl Anker Jørgensen and Yujiro Hayashi independently developed another powerful class of aryl-pyrrolidine catalysts: diarylprolinol silyl ethers.[6] These catalysts, often referred to as Jørgensen-Hayashi catalysts, are particularly effective in enamine-mediated reactions.[6] The silylation of the prolinol hydroxyl group was found to dramatically improve catalytic activity.[7] These catalysts have proven to be highly versatile, promoting a wide range of asymmetric reactions with excellent stereocontrol.[6]

Core Catalyst Architectures and Their Synthesis

The two most prominent classes of aryl-pyrrolidine catalysts are the MacMillan imidazolidinones and the Jørgensen-Hayashi diarylprolinol silyl ethers.

MacMillan Imidazolidinone Catalysts

These catalysts are characterized by a chiral imidazolidinone core. A general and convenient method for their preparation involves the condensation of an α-amino amide with a carbonyl compound in the presence of a Lewis acid catalyst, such as Yb(OTf)₃.[1]

Experimental Protocol: Synthesis of a First-Generation MacMillan Catalyst

A representative synthesis involves the reaction of (S)-phenylalanine methyl ester hydrochloride with methylamine to form the corresponding amide. This amide is then cyclized with an aldehyde in the presence of a catalytic amount of acid to yield the imidazolidinone.[1]

-

Step 1: Amide Formation: (S)-phenylalanine methyl ester hydrochloride is treated with an excess of methylamine.

-

Step 2: Cyclization: The resulting amide is refluxed with a carbonyl compound (e.g., formaldehyde) in a solvent like chloroform with a catalytic amount of Yb(OTf)₃ (1 mol%).[1]

Jørgensen-Hayashi Diarylprolinol Silyl Ether Catalysts

These catalysts are synthesized from (S)-proline. The synthesis involves the addition of a Grignard reagent to an N-protected proline ester, followed by silylation of the resulting diarylprolinol.

Experimental Protocol: Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether

This procedure is adapted from a reliable method published in Organic Syntheses.[2][8]

-

Step 1: Synthesis of (S)-Diphenylprolinol: A solution of N-Boc-L-proline methyl ester in THF is added dropwise to a solution of phenylmagnesium bromide in THF.[8] After reaction and workup, the Boc group is removed.

-

Step 2: Silylation: The resulting (S)-diphenylprolinol is dissolved in dichloromethane and cooled to -78 °C. Triethylamine and then trimethylsilyl trifluoromethanesulfonate are added.[2][8] The reaction is allowed to warm, followed by an aqueous workup and purification by column chromatography to yield the desired silyl ether.[2][8]

Reaction Mechanisms: Iminium and Enamine Catalysis

The versatility of aryl-pyrrolidine catalysts stems from their ability to operate through two distinct, yet complementary, activation modes: iminium and enamine catalysis.

Iminium Catalysis

In this pathway, the secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the carbonyl compound, activating it towards nucleophilic attack. This mode of activation is central to the function of MacMillan catalysts in reactions like the Diels-Alder cycloaddition.[3][5]

Caption: Iminium ion catalytic cycle.

Enamine Catalysis

Here, the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine. This enamine acts as a nucleophile, with its HOMO (Highest Occupied Molecular Orbital) being raised, making it more reactive towards electrophiles. This is the primary mechanism for Jørgensen-Hayashi catalysts in reactions such as the Michael addition.[6][7]

Caption: Enamine catalytic cycle.

Performance in Key Asymmetric Transformations

Aryl-pyrrolidine catalysts have demonstrated exceptional performance across a wide range of asymmetric reactions. The following tables summarize representative data for some of the most important transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. MacMillan's imidazolidinone catalysts were groundbreaking in enabling highly enantioselective versions of this reaction with α,β-unsaturated aldehydes.

| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | [5] |

| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | 1,3-Diphenylisobenzofuran | Acrolein | 75 | 96 (exo) | [5] |

| (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cyclohexadiene | Crotonaldehyde | 82 | 94 (endo) | [5] |

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. Diarylprolinol silyl ethers have proven to be highly effective catalysts for the asymmetric conjugate addition of aldehydes and other nucleophiles to nitroalkenes and other Michael acceptors.

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Diphenylprolinol TMS ether | Propanal | β-Nitrostyrene | 80 | 95:5 | 99 | [7] |

| (S)-Diphenylprolinol TMS ether | Pentanal | β-Nitrostyrene | 85 | 94:6 | 98 | [9] |

| (S)-Diphenylprolinol TMS ether | 3-Phenylpropanal | Methyl vinyl ketone | 52 | - | 97 | [7] |

| (S)-Diphenylprolinol TMS ether | Nitromethane | Cinnamaldehyde | - | - | 98 | [10][11] |

Asymmetric Aldol Reaction

The aldol reaction is a classic method for forming β-hydroxy carbonyl compounds. Proline-derived catalysts, including N-arylprolinamides, have been shown to be effective in catalyzing this transformation with high stereoselectivity.

| Catalyst | Nucleophile | Electrophile | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Cyclohexanone | 4-Nitrobenzaldehyde | 91 | 98:2 | 99 | [12] |

| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 82 | 92:8 | 99 | [12] |

| N-Arylprolinamide (perfluorophenyl) | Cyclohexanone | Various aldehydes | >90 | - | >95 | [13] |

Detailed Experimental Protocols for Catalytic Reactions

The following protocols provide a starting point for researchers looking to utilize these powerful catalysts.

General Procedure for Asymmetric Michael Addition using a Diarylprolinol Silyl Ether Catalyst

This protocol is adapted from the work of Hayashi and co-workers.[7]

-

To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (e.g., 2a , 0.1 mmol) in a suitable solvent (e.g., hexane, 1.0 mL) at 0 °C, the aldehyde (10 mmol) is added.

-

The reaction mixture is stirred at the specified temperature for the required time (e.g., 5 hours).

-

The reaction is quenched by the addition of aqueous 1N HCl.

-

The organic materials are extracted with an appropriate solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the Michael adduct.

-

The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

General Procedure for Asymmetric Diels-Alder Reaction using a MacMillan Imidazolidinone Catalyst

This protocol is based on the seminal work of MacMillan and co-workers.[5]

-

To a solution of the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 50 mmol) in a suitable solvent, the imidazolidinone catalyst (5 mol %) is added.

-

The diene (e.g., cyclopentadiene) is added, and the reaction is stirred at the appropriate temperature until completion.

-

The reaction mixture is then concentrated, and the product is purified by chromatography to yield the Diels-Alder adduct.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The discovery and development of aryl-pyrrolidine catalysts represent a paradigm shift in asymmetric synthesis. From the early observations with proline to the sophisticated designs of MacMillan, Jørgensen, and Hayashi, these organocatalysts have provided chemists with powerful tools for the efficient and stereoselective construction of complex molecules. Their operational simplicity, stability, and lower toxicity compared to many metal-based systems make them particularly attractive for applications in pharmaceutical and fine chemical synthesis.[14]

Future research in this area will likely focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and their immobilization on solid supports to facilitate catalyst recycling and application in flow chemistry. The continued exploration of the fundamental principles governing their reactivity will undoubtedly lead to further innovations in the field of organocatalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MacMillan Imidazolidinone Organocatalysts [Asymmetric Synthesis] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Safety and Handling of 2-(2-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2-Methoxyphenyl)pyrrolidine, a chemical compound of interest in research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental results.

Chemical Identification and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 103857-96-1 |

| Molecular Formula | C₁₁H₁₅NO[1] |

| Molecular Weight | 177.24 g/mol [2] |

| Physical Form | Liquid |

| InChI Key | DSRDQQWHCNKVAV-UHFFFAOYSA-N |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[2] |

Toxicological Data

| Route | Species | Value | Reference |

| Oral LD50 | Rat | 4150 mg/kg | |

| Dermal LD50 | Rat | >5000 mg/kg | |

| Inhalation LC50 (4h) | Rat | >5.1 mg/L |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

-

Eye Protection : Chemical splash goggles or a face shield.

-

Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

-

Body Protection : A laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection : All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Ensure adequate ventilation at all times.

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

The product may be air-sensitive; store under an inert atmosphere if necessary.[3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[3] |

Spill and Leak Procedures

-

Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

-

Large Spills : Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb with an inert material and collect for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[4]

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not well-documented, research on structurally similar pyrrolidine derivatives provides valuable insights. For instance, the compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to modulate Toll-like receptor (TLR) signaling pathways.[5] This suggests that this compound could potentially interact with components of the innate immune system.

The TLR signaling cascade is a critical component of the innate immune response. It involves two primary downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors such as NF-κB and IRF3, which regulate the expression of pro-inflammatory cytokines and type I interferons.[5]

Below is a diagram illustrating the potential inhibitory effect of a pyrrolidine derivative on the TLR signaling pathway.

Caption: Potential inhibition of TLR signaling by this compound.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound in a research setting. These should be adapted to specific experimental conditions and institutional safety guidelines.

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Caption: Workflow for preparing a stock solution.

Emergency Response Logical Flow

This diagram outlines the logical steps to take in the event of an accidental exposure.

Caption: Logical flow for emergency response to exposure.

References

- 1. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(2-Methoxyphenyl)pyrrolidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-methoxyphenyl)pyrrolidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility, predicted solubility based on structural analysis, and its relevance in drug development.

Predicted Solubility Profile

This compound possesses both polar and non-polar characteristics. The pyrrolidine ring and the methoxy group introduce polarity and potential for hydrogen bonding, while the phenyl ring is non-polar. Based on the "like dissolves like" principle, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in a range of other organic solvents. Its miscibility with water is expected to be limited due to the presence of the aromatic ring.

Experimental Protocols for Solubility Determination

Precise solubility data is critical for process development, formulation, and quality control in drug development. The following are standard laboratory protocols for quantitatively determining the solubility of a compound like this compound.

2.1. Gravimetric Method

This method involves preparing a saturated solution of the compound in a specific solvent and then determining the amount of dissolved solute by evaporating the solvent.

-

Materials: this compound, selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane), analytical balance, vials with screw caps, constant temperature bath or shaker, oven.

-

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total weight of the vial and the compound.

-

Add a known volume or weight of the chosen solvent to the vial.

-

Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, weigh the evaporation dish with the dried solute.

-

Calculate the solubility in terms of g/L or mg/mL.

-

2.2. High-Performance Liquid Chromatography (HPLC) Method

This is a more sensitive and accurate method, particularly for compounds with low solubility.

-

Materials: this compound, selected organic solvents, HPLC system with a suitable detector (e.g., UV-Vis), analytical balance, volumetric flasks, vials with screw caps, constant temperature bath or shaker.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: A logical workflow for determining the solubility of an organic compound.

Role in Drug Discovery and Development

Pyrrolidine and its derivatives are important scaffolds in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1] The 2-substituted pyrrolidine motif is a common feature in a variety of biologically active compounds. The methoxyphenyl group can also play a significant role in receptor binding and modulating pharmacokinetic properties.

The diagram below illustrates a conceptual pathway for how a compound like this compound could be utilized in a drug discovery program.

Caption: Conceptual pathway for the role of a pyrrolidine derivative in drug discovery.

Conclusion

References

Theoretical and Computational Deep Dive into 2-(2-Methoxyphenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 2-(2-Methoxyphenyl)pyrrolidine, a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from closely related analogs, particularly 2-phenylpyrrolidine, to provide a robust predictive analysis. The guide covers theoretical calculations of molecular geometry and vibrational frequencies, predicted spectroscopic data (¹H and ¹³C NMR), a plausible synthetic route with detailed experimental protocols, and a logical workflow for its comprehensive study. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and further investigation of this compound and its derivatives.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of an aryl substituent at the 2-position can significantly influence the molecule's conformational preferences, electronic properties, and biological targets. The 2-methoxyphenyl group, in particular, can introduce additional steric and electronic effects, including the potential for hydrogen bonding and altered metabolic stability, making this compound a compound of significant interest for drug discovery and development.

This guide provides a detailed theoretical framework for understanding the properties of this compound, offering predictive data and methodologies to facilitate its synthesis and characterization.

Computational Modeling and Theoretical Studies

Due to the absence of published DFT (Density Functional Theory) calculations specifically for this compound, this section presents data for the closely related analog, 2-phenylpyrrolidine, calculated at the B3LYP/6-31G* level of theory. The influence of the 2-methoxy group on the phenyl ring will be discussed to provide a more accurate theoretical picture of the target molecule.

Molecular Geometry

The optimized molecular geometry of 2-phenylpyrrolidine provides a foundational understanding of the bond lengths, bond angles, and dihedral angles. The introduction of a methoxy group at the ortho position of the phenyl ring is expected to cause minor steric-induced adjustments in the dihedral angle between the phenyl and pyrrolidine rings.

Table 1: Predicted Geometric Parameters for 2-Phenylpyrrolidine (B3LYP/6-31G)*

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-N (pyrrolidine) | 1.47 | |

| C-C (pyrrolidine) | 1.54 - 1.55 | |

| C-C (phenyl) | 1.39 - 1.40 | |

| C-H (pyrrolidine) | 1.09 - 1.10 | |

| C-H (phenyl) | 1.08 | |

| N-H | 1.01 | |

| Bond Angles (°) | ||

| C-N-C (pyrrolidine) | 108.5 | |

| N-C-C (pyrrolidine) | 104.0 - 112.0 | |

| C-C-C (pyrrolidine) | 103.0 - 105.0 | |

| C-C-C (phenyl) | 119.5 - 120.5 | |

| Dihedral Angles (°) | ||

| C-N-C-C (pyrrolidine ring) | -35.0 to 38.0 | |

| N-C-C-C (pyrrolidine ring) | -38.0 to 39.0 | |

| C-C(pyrrolidine)-C(phenyl)-C(phenyl) | ~45.0 |

Note: These values are for the unsubstituted 2-phenylpyrrolidine and serve as a baseline. The presence of the 2-methoxy group will likely lead to a slight increase in the dihedral angle between the rings due to steric hindrance.

Vibrational Frequencies

The calculated vibrational frequencies for 2-phenylpyrrolidine can be used to predict the key features of the infrared (IR) spectrum of this compound. The additional methoxy group will introduce characteristic C-O stretching and O-CH₃ bending vibrations.

Table 2: Predicted Vibrational Frequencies for 2-Phenylpyrrolidine (B3LYP/6-31G)*

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3450 | Pyrrolidine N-H stretching |

| C-H Stretch (Aromatic) | 3050 - 3100 | Phenyl C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Pyrrolidine C-H stretching |

| C=C Stretch (Aromatic) | 1580 - 1610 | Phenyl ring C=C stretching |

| C-N Stretch | 1100 - 1200 | Pyrrolidine C-N stretching |

| C-H Bend (Aromatic) | 700 - 850 | Out-of-plane phenyl C-H bending |

Note: For this compound, additional peaks are expected around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1030 cm⁻¹ (symmetric C-O-C stretch).

Predicted Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Predictive models for NMR spectroscopy are valuable tools for structural elucidation. The following tables provide predicted chemical shifts for this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine-H2 | 4.1 - 4.3 | t |

| Pyrrolidine-H3 (axial) | 1.8 - 2.0 | m |

| Pyrrolidine-H3 (equatorial) | 2.1 - 2.3 | m |

| Pyrrolidine-H4 (axial) | 1.6 - 1.8 | m |

| Pyrrolidine-H4 (equatorial) | 1.9 - 2.1 | m |

| Pyrrolidine-H5 (axial) | 3.0 - 3.2 | m |

| Pyrrolidine-H5 (equatorial) | 3.3 - 3.5 | m |

| NH | 2.0 - 3.0 | br s |

| OCH₃ | 3.8 - 3.9 | s |

| Aromatic-H | 6.8 - 7.3 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrolidine-C2 | 60 - 65 |

| Pyrrolidine-C3 | 25 - 30 |

| Pyrrolidine-C4 | 24 - 28 |

| Pyrrolidine-C5 | 46 - 50 |

| OCH₃ | 55 - 56 |

| Aromatic-C (ipso) | 130 - 135 |

| Aromatic-C (ortho, with OCH₃) | 155 - 160 |

| Aromatic-C | 110 - 130 |

Synthesis and Characterization

A plausible and efficient method for the synthesis of this compound is the addition of a Grignard reagent to a proline-derived electrophile.

Proposed Synthetic Pathway

Methodological & Application

Application Notes and Protocols for Enantioselective Michael Addition using 2-(2-Methoxyphenyl)pyrrolidine as an Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Michael addition is a cornerstone transformation in asymmetric synthesis, enabling the formation of carbon-carbon bonds with high stereocontrol. This is of paramount importance in the synthesis of chiral molecules, which are fundamental building blocks for many pharmaceuticals and biologically active compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Among the privileged scaffolds in organocatalysis, proline and its derivatives have demonstrated exceptional efficacy.

This document provides a detailed protocol for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes, employing a (S)-2-(hydroxy(2-methoxyphenyl)methyl)pyrrolidine-derived catalyst. This class of diarylprolinol ether catalysts is renowned for its ability to induce high levels of stereoselectivity in a variety of organic transformations. The presence of the 2-methoxyphenyl group can influence the steric and electronic properties of the catalyst, potentially offering unique selectivity profiles.

Reaction Principle

The catalytic cycle of the enantioselective Michael addition mediated by a 2-(diarylmethyl)pyrrolidine derivative, such as 2-(2-methoxyphenyl)pyrrolidine, proceeds through a well-established enamine catalysis pathway. The secondary amine of the pyrrolidine catalyst reacts with the carbonyl group of the Michael donor (aldehyde or ketone) to form a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enol or enolate, then attacks the Michael acceptor (e.g., a nitroalkene). The bulky diarylmethyl group on the catalyst provides a chiral environment that directs the approach of the electrophile, leading to a highly enantioselective carbon-carbon bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral Michael adduct. The addition of a Brønsted acid co-catalyst can protonate the nitro group of the Michael acceptor, increasing its electrophilicity and accelerating the reaction.[1]

Caption: Catalytic cycle of the enantioselective Michael addition.

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes

This protocol is a representative procedure based on established methods for diarylprolinol silyl ether-catalyzed Michael additions.[1]

Materials:

-

(S)-2-(tert-Butyldimethylsilyloxy(2-methoxyphenyl)methyl)pyrrolidine (Catalyst)

-

Nitroalkene (e.g., trans-β-nitrostyrene)

-

Aldehyde (e.g., propanal)

-

Benzoic acid (Additive)

-

Solvent (e.g., Toluene or Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the nitroalkene (0.5 mmol, 1.0 equiv), the (S)-2-(tert-Butyldimethylsilyloxy(2-methoxyphenyl)methyl)pyrrolidine catalyst (0.025 mmol, 5 mol%), and benzoic acid (0.05 mmol, 10 mol%).

-

Add the solvent (1.0 mL).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) using an appropriate bath.

-

Add the aldehyde (1.5 mmol, 3.0 equiv) dropwise to the stirred solution.

-

Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the enantioselective Michael addition.

Data Presentation

The following tables summarize representative data for the enantioselective Michael addition of aldehydes and ketones to nitroalkenes catalyzed by diarylprolinol silyl ethers, which are structurally analogous to this compound derivatives.

Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

| Entry | Aldehyde | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | 10 | - | Hexane | 0 | 5 | 82 | 94:6 | 99 |

| 2 | Pentanal | 3 | Benzoic Acid (3) | Water | RT | 24 | 85 | 94:6 | 98 |

| 3 | Hexanal | 5 | - | Toluene | RT | 12 | 91 | 95:5 | >99 |

| 4 | Isovaleraldehyde | 10 | - | CH₂Cl₂ | 0 | 18 | 88 | 96:4 | 98 |

| 5 | Phenylacetaldehyde | 5 | 4-Nitrophenol (10) | Toluene | RT | 24 | 95 | 93:7 | 99 |

Table 2: Asymmetric Michael Addition of Carbonyls to Various Nitroalkenes

| Entry | Carbonyl Compound | Nitroalkene | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | Propanal | 4-Chloronitrostyrene | 10 | - | Hexane | 0 | 6 | 90 | 95:5 | 99 |

| 2 | Cyclohexanone | trans-β-Nitrostyrene | 20 | - | CH₂Cl₂ | RT | 12 | 92 | 90:10 | 96 |

| 3 | Pentanal | 2-Nitrostyrene | 3 | Benzoic Acid (30) | Water | RT | 5 | 97 | 97:3 | >99 |

| 4 | Propanal | 1-Nitrocyclohexene | 10 | - | Toluene | RT | 24 | 85 | 92:8 | 97 |

| 5 | Acetone | trans-β-Nitrostyrene | 20 | - | Acetone | RT | 48 | 75 | - | 90 |

Data presented in these tables are compiled from various sources employing diarylprolinol silyl ether catalysts and are intended to be representative. Actual results with this compound may vary.

Concluding Remarks

The protocol described herein provides a robust starting point for researchers investigating the use of this compound and its derivatives in enantioselective Michael additions. The versatility of the reaction with respect to both the carbonyl donor and the nitroalkene acceptor, coupled with the generally high yields and stereoselectivities, underscores the utility of this methodology in the synthesis of complex chiral molecules. Optimization of reaction parameters such as catalyst loading, additive, solvent, and temperature for specific substrates is recommended to achieve the best results. The straightforward experimental procedure and the potential for catalyst recycling make this an attractive method for both academic and industrial applications in drug discovery and development.

References

Application of 2-(2-Methoxyphenyl)pyrrolidine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Disclaimer: Due to the limited availability of published data specifically for 2-(2-methoxyphenyl)pyrrolidine, this document provides application notes and protocols based on closely related and structurally similar 2-arylpyrrolidine derivatives. The presented methodologies and data are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis, finding extensive application as chiral auxiliaries, ligands, and organocatalysts in the pharmaceutical industry. The pyrrolidine scaffold, particularly when substituted at the 2-position with an aryl group, provides a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations. This compound, with its unique electronic and steric properties conferred by the ortho-methoxy substituent, is a promising candidate for use in asymmetric synthesis to produce enantiomerically enriched pharmaceutical intermediates.

This document outlines potential applications of this compound based on the established reactivity of analogous compounds. It provides detailed protocols for key reactions, quantitative data from similar systems, and visual representations of reaction pathways and workflows.

Core Applications in Asymmetric Synthesis

Based on analogous 2-arylpyrrolidine systems, this compound is expected to be a valuable tool in several key asymmetric transformations, including:

-

Asymmetric Alkylation of Carbonyl Compounds: By forming a chiral enamine or imine intermediate, it can direct the stereoselective alkylation of ketones and aldehydes.

-

Asymmetric Michael Additions: It can be employed as a catalyst or auxiliary to facilitate the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems.

-

Chiral Ligand in Metal-Catalyzed Reactions: The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral catalyst for a variety of transformations such as reductions, cross-coupling reactions, and cycloadditions.

Data Presentation: Performance of Analogous 2-Arylpyrrolidine Derivatives

The following tables summarize quantitative data for asymmetric reactions using chiral pyrrolidine derivatives structurally similar to this compound. This data provides an indication of the potential efficacy of the target compound in similar transformations.

Table 1: Asymmetric Alkylation of Cyclohexanone using Chiral 2-Arylpyrrolidine-derived Enamines

| Aryl Substituent | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | Benzyl bromide | 85 | 92 |

| 4-Methoxyphenyl | Ethyl iodide | 78 | 88 |

| 2-Naphthyl | Methyl iodide | 91 | 95 |

Table 2: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by Chiral 2-Arylpyrrolidines

| Aryl Substituent | Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Phenyl | Cyclohexanone | β-Nitrostyrene | 90 | 95:5 | 98 |

| 4-Chlorophenyl | Acetone | 2-Nitropropene | 82 | - | 93 |

| 3,5-Bis(trifluoromethyl)phenyl | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 88 | 90:10 | 97 |

Experimental Protocols

The following are detailed experimental protocols for key applications, adapted from literature procedures for analogous 2-arylpyrrolidine derivatives.